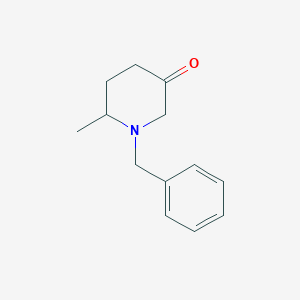

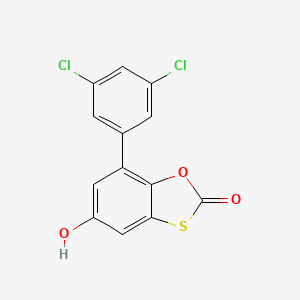

![molecular formula C25H30N2OSi B2838641 7-[Allyl(methyl)amino]-3-(diallylamino)-5,5-dimethyl-benzo[b][1]benzosilin-10-one CAS No. 1807857-25-5](/img/structure/B2838641.png)

7-[Allyl(methyl)amino]-3-(diallylamino)-5,5-dimethyl-benzo[b][1]benzosilin-10-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Asymmetric Catalysis

Compounds with complex allyl, methyl, and dialkylamino groups often play a crucial role in asymmetric catalysis, especially in the synthesis of chiral molecules. For instance, asymmetric addition reactions catalyzed by chiral β-amino alcohols have been demonstrated to promote dialkylzinc additions to aldehydes, a process crucial for synthesizing enantiomerically pure compounds (Kitamura, Oka, & Noyori, 1999).

Antimycotic Applications

Derivatives similar to the queried compound, particularly those containing allylamine side chains, have been explored for their antimycotic properties. Research on benzo[b]thiophene analogs of allylamine antimycotics shows significant antifungal activity, suggesting potential applications in developing new antimicrobial agents (Nussbaumer, Petrányi, & Stütz, 1991).

Antibacterial and Biocidal Properties

Novel cyclic-amine monomers, including those with allyl and dimethyl groups, have been synthesized and copolymerized to exhibit high antibacterial activities. Such compounds are promising for creating surfaces and materials with durable and regenerable antibacterial properties, applicable in medical devices and sanitary products (Sun & Sun, 2001).

Antihypertensive and Cardiovascular Research

Compounds containing dimethylamino and allyl groups have been investigated for their potential antihypertensive activity. The design and synthesis of such molecules contribute to understanding the mechanisms underlying blood pressure regulation and developing new therapeutic agents for hypertension (Evans et al., 1983).

Molecular Electronics and Photonics

Organic dyes and semiconductors incorporating allyl, methyl, and dialkylamino groups are crucial for developing optoelectronic devices. These compounds, with their ability to undergo reversible redox processes and exhibit long-wavelength absorption, are integral to creating efficient organic light-emitting diodes (OLEDs) and solar cells (Suzuki et al., 2001).

Safety And Hazards

Propriétés

IUPAC Name |

3-[bis(prop-2-enyl)amino]-5,5-dimethyl-7-[methyl(prop-2-enyl)amino]benzo[b][1]benzosilin-10-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2OSi/c1-7-14-26(4)19-10-12-21-23(17-19)29(5,6)24-18-20(11-13-22(24)25(21)28)27(15-8-2)16-9-3/h7-13,17-18H,1-3,14-16H2,4-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTHAPNBIVETOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC=C)C1=CC2=C(C=C1)C(=O)C3=C([Si]2(C)C)C=C(C=C3)N(CC=C)CC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2OSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[Allyl(methyl)amino]-3-(diallylamino)-5,5-dimethyl-benzo[b][1]benzosilin-10-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

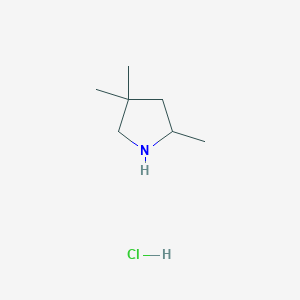

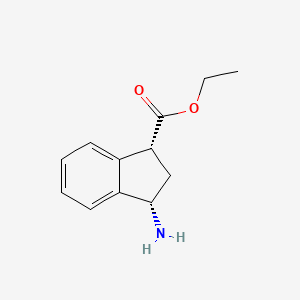

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2838561.png)

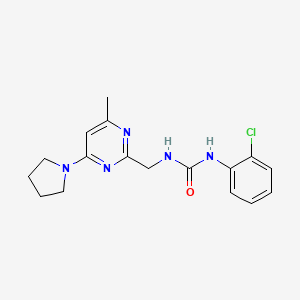

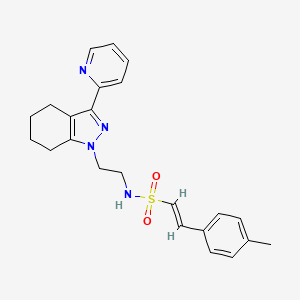

![N-(4-bromo-3-methylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2838563.png)

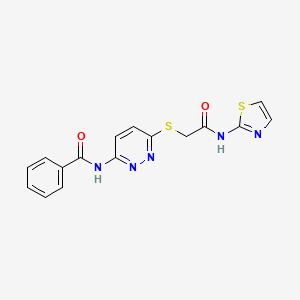

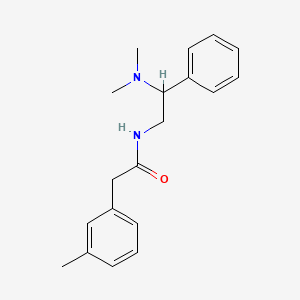

![N-benzyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2838566.png)

![N-[(4-methoxyphenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2838570.png)

![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2838574.png)

![3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2838578.png)